Oxidase, alcohol
Overview
Description
Alcohol oxidase is an enzyme that catalyzes the oxidation of alcohols to their corresponding carbonyl compounds, such as aldehydes or ketones, with the concomitant release of hydrogen peroxide . This enzyme belongs to the family of oxidoreductases and is commonly found in various microorganisms, including bacteria, yeast, and fungi .
Mechanism of Action
Target of Action
Alcohol oxidases, also known as Alcohol: O2 Oxidoreductase (EC 1.1.3.x), are flavoenzymes that primarily target alcohols . They are categorized into four groups based on substrate specificity: short chain alcohol oxidase (SCAO), long chain alcohol oxidase (LCAO), aromatic alcohol oxidase (AAO), and secondary alcohol oxidase (SAO) . These enzymes are found in various organisms, including bacteria, yeast, fungi, plants, insects, and mollusks .
Mode of Action
Alcohol oxidases catalyze the oxidation of alcohols to their corresponding carbonyl compounds, with a concomitant release of hydrogen peroxide . Unlike alcohol dehydrogenases, which use NAD+ as a cofactor, alcohol oxidases use FAD . This is a key distinction as it eliminates the need to supplement the cofactor during the catalytic reaction . Known inhibitors of this enzyme include H2O2, Cu2+, phenanthroline, acetamide, potassium cyanide, or cyclopropanone .
Biochemical Pathways
The primary biochemical pathway of alcohol oxidases involves the conversion of alcohols into corresponding aldehydes or ketones . This process is part of the broader alcohol metabolism pathway, which also involves other enzymes such as alcohol dehydrogenase and cytochrome P450 2E1 .
Result of Action
The primary result of the action of alcohol oxidases is the conversion of alcohols into corresponding aldehydes or ketones . This enzymatic reaction also results in the release of hydrogen peroxide . The generated carbonyl compounds have various industrial applications, including the production of various industrially useful carbonyl compounds .
Action Environment
The activity of alcohol oxidases can be influenced by environmental factors such as pH. For instance, SCAO are usually active over a pH range of 6–9 . Additionally, the presence of certain substances, such as H2O2, Cu2+, phenanthroline, acetamide, potassium cyanide, or cyclopropanone, can inhibit the activity of these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alcohol oxidase can be produced through recombinant DNA technology, where the gene encoding the enzyme is cloned and expressed in suitable host organisms such as Escherichia coli or Pichia pastoris . The enzyme is then purified using techniques such as affinity chromatography or ion-exchange chromatography .
Industrial Production Methods
In industrial settings, alcohol oxidase is typically produced using large-scale fermentation processes. Microorganisms such as Pichia pastoris are cultivated in bioreactors under controlled conditions to optimize enzyme production . The fermentation broth is then subjected to downstream processing steps, including cell lysis, centrifugation, and purification, to obtain the desired enzyme .
Chemical Reactions Analysis
Types of Reactions
Alcohol oxidase primarily catalyzes the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones . The enzyme does not catalyze the reverse reaction, distinguishing it from alcohol dehydrogenases .
Common Reagents and Conditions
The oxidation reaction catalyzed by alcohol oxidase requires molecular oxygen (O₂) as the electron acceptor . The enzyme employs flavin adenine dinucleotide (FAD) as a cofactor, which is tightly bound to the enzyme’s active site . The reaction conditions typically involve an aqueous environment with a neutral to slightly alkaline pH .
Major Products
The major products of the oxidation reactions catalyzed by alcohol oxidase are aldehydes and ketones, depending on the type of alcohol substrate used . For example, methanol is oxidized to formaldehyde, while ethanol is oxidized to acetaldehyde .
Scientific Research Applications
Alcohol oxidase has a wide range of applications in scientific research and industry. Some of the key applications include:
Environmental Monitoring: Alcohol oxidase-based biosensors are used for monitoring environmental pollutants, such as methanol and ethanol, in water and air samples.
Medical Diagnostics: The enzyme is utilized in diagnostic assays for the detection of alcohol levels in biological fluids, aiding in the diagnosis of alcohol-related disorders.
Comparison with Similar Compounds
Alcohol oxidase is often compared with other oxidoreductases, such as alcohol dehydrogenases and aldehyde oxidases . While alcohol dehydrogenases catalyze the reversible oxidation of alcohols to aldehydes or ketones using nicotinamide adenine dinucleotide (NAD⁺) as a cofactor, alcohol oxidase catalyzes the irreversible oxidation of alcohols using molecular oxygen and FAD . Aldehyde oxidases, on the other hand, catalyze the oxidation of aldehydes to carboxylic acids .
Similar Compounds
Alcohol Dehydrogenase: Catalyzes the reversible oxidation of alcohols to aldehydes or ketones using NAD⁺ as a cofactor.
Aldehyde Oxidase: Catalyzes the oxidation of aldehydes to carboxylic acids.
Xanthine Oxidase: Catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid.
Properties
IUPAC Name |
2-aminoacetic acid;butane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H10.C2H5NO2/c2*1-3-4-2;3-1-2(4)5/h2*3-4H2,1-2H3;1,3H2,(H,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCNDNBULVLKSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC.CCCC.C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920211 | |
Record name | Glycine--butane (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9073-63-6 | |
Record name | Alcohol oxidase | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine--butane (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxidase, alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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